Home > Products > Screening Compounds P97835 > Ll-37-Derived Aurein 1.2 Analog
Ll-37-Derived Aurein 1.2 Analog -

Ll-37-Derived Aurein 1.2 Analog

Catalog Number: EVT-245355
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ll-37-Derived Aurein 1.2 Analog is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. This peptide, also referred to as LLAA, exhibits potent antimicrobial properties and has garnered attention for its potential therapeutic applications. It is classified as an antimicrobial peptide, which are small proteins known for their ability to disrupt microbial membranes, thus providing a defense mechanism against a wide range of pathogens including bacteria, fungi, and viruses.

Source and Classification

The Ll-37-Derived Aurein 1.2 Analog is synthesized based on the structure of LL-37, a naturally occurring peptide found in humans, particularly in leukocytes and epithelial tissues. The classification of this compound falls under antimicrobial peptides, which are crucial components of the innate immune system. They are characterized by their cationic nature and amphipathic structure, enabling them to interact effectively with negatively charged microbial membranes .

Synthesis Analysis

The synthesis of the Ll-37-Derived Aurein 1.2 Analog involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids in a stepwise manner to create the desired peptide sequence. The synthesis typically concludes with C-terminal amidation to enhance stability and activity. The final product is purified using high-performance liquid chromatography to ensure high purity levels suitable for biological assays .

Technical Details

  • Method: Solid-phase synthesis
  • Final Product: C-terminal amidated peptide
  • Purification: High-performance liquid chromatography
Molecular Structure Analysis

The molecular structure of the Ll-37-Derived Aurein 1.2 Analog has been elucidated using nuclear magnetic resonance spectroscopy. The peptide adopts an alpha-helical conformation in membrane-mimetic environments, which is critical for its antimicrobial activity. The solution structure reveals a compact arrangement that facilitates interaction with lipid bilayers .

Structure Data

  • Molecular Weight: Approximately 1722 Da
  • Structure Type: Alpha-helical
  • NMR Conditions: Conducted in sodium dodecyl sulfate micelles at pH 4.4 and 298 K .
Chemical Reactions Analysis

The Ll-37-Derived Aurein 1.2 Analog primarily engages in interactions with lipid membranes rather than traditional chemical reactions. Its mechanism of action involves binding to negatively charged lipids in bacterial membranes, leading to membrane disruption and cell lysis.

Technical Details

  • Interaction Mechanism: Electrostatic attraction to anionic lipids (e.g., phosphatidylglycerol)
  • Outcome: Membrane destabilization without forming pores, as evidenced by neutron scattering studies .
Mechanism of Action

The mechanism by which the Ll-37-Derived Aurein 1.2 Analog exerts its antimicrobial effects involves several steps:

  1. Binding: The peptide binds to negatively charged lipid membranes.
  2. Membrane Disruption: This interaction leads to alterations in lipid distribution and membrane integrity.
  3. Cell Lysis: Ultimately, the peptide causes cell death through membrane destabilization.

Data from studies indicate that at higher concentrations, the peptide induces significant asymmetry in lipid bilayers, further enhancing its antimicrobial efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder (typical for synthetic peptides)
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Net Charge: Positive (due to basic amino acids)
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Relevant analyses have shown that the antimicrobial activity correlates with hydrophobicity and charge density, which are critical factors influencing membrane interactions .

Applications

The Ll-37-Derived Aurein 1.2 Analog has several potential applications in scientific research and medicine:

  • Antimicrobial Agent: Effective against both Gram-positive and Gram-negative bacteria, making it a candidate for new antibiotic therapies.
  • Biotechnology Research: Utilized in studies investigating membrane dynamics and protein-lipid interactions.
  • Therapeutics Development: Potential use in developing treatments for infections resistant to conventional antibiotics.
Introduction to LL-37-Derived Aurein 1.2 Analog (LLAA) as a Hybrid Antimicrobial Peptide

Evolutionary Origins: Bridging Human Cathelicidin LL-37 and Amphibian Aurein 1.2 Peptide Families

The LL-37-derived Aurein 1.2 analog (LLAA) represents a strategic fusion of evolutionarily distinct antimicrobial peptide (AMP) families: human cathelicidin LL-37 and amphibian aurein 1.2. LL-37, the sole cathelicidin in humans, is a 37-residue peptide expressed throughout epithelial cells and immune tissues, serving as a critical component of innate immunity against invasive pathogens [1]. This multifunctional peptide exhibits broad-spectrum activity against bacteria, viruses, fungi, and parasites while also modulating inflammatory responses and promoting wound healing [1].

In contrast, Aurein 1.2 is a compact 13-residue peptide (GLFDIIKKIAESF-NH₂) isolated from Australian bell frogs (Litoria aurea and Litoria raniformis), representing one of the shortest functional α-helical AMPs in nature [8]. Aurein 1.2 demonstrates selective membrane disruption capabilities primarily against Gram-positive bacteria through carpet-like mechanisms [3]. The evolutionary divergence between these peptides is substantial, with amphibian peptides like aurein having undergone approximately 300 million years of independent molecular refinement in diverse ecological niches [4].

LLAA bridges these evolutionarily distant lineages by combining structural motifs from both ancestral templates, creating a hybrid peptide with enhanced pharmacological properties that leverages the complementary strengths of human and amphibian host defense systems [8].

Rational Design Principles for Hybrid Peptide Development

The design of LLAA followed systematic principles of hybrid AMP engineering, leveraging computational and biophysical insights:

  • Charge Optimization: Native Aurein 1.2 has a modest +1 net charge, while LL-37 possesses a +6 charge at physiological pH. LLAA incorporates strategically placed cationic residues (lysine/arginine) to enhance electrostatic interactions with anionic bacterial membranes [8].
  • Hydrophobic Moment Adjustment: Analysis of >1000 amphibian AMPs revealed an inverse relationship between peptide length and hydrophobic content [2]. LLAA maintains the amphipathic helix of Aurein 1.2 while introducing hydrophobic domains from LL-37 to optimize membrane insertion.
  • Structural Flexibility: Molecular dynamics simulations demonstrated that peptides with greater conformational adaptability (like LLAA) exhibit superior membrane disruption compared to rigid analogs. This flexibility enables adaptation to varied membrane compositions [3] [5].
  • Sequence Hybridization: Critical residues from both parental peptides were conserved, including Aurein's N-terminal glycine (essential for helix initiation) and LL-37's central hydrophobic motif (residues 17-29) responsible for membrane interaction [8].

Table 1: Physicochemical Properties of Parental Peptides and LLAA Hybrid

PropertyLL-37Aurein 1.2LLAA Hybrid
Length (residues)371325-30*
Net Charge+6+1+3 to +5
Hydrophobic Content (%)38%46%42%
Predominant StructureFlexible helix-kink-helixα-helixOptimized amphipathic helix
MechanismPore formation & immunomodulationCarpet-like membrane disruptionEnhanced membrane permeabilization

*Design dependent on specific construct [2] [8]

Scope of LLAA in Addressing Antimicrobial Resistance (AMR) and Multidrug-Resistant (MDR) Pathogens

The escalating crisis of antimicrobial resistance necessitates innovative therapeutic approaches. Current estimates indicate 4.95 million annual deaths globally are associated with bacterial AMR, with six pathogens (E. coli, S. aureus, K. pneumoniae, S. pneumoniae, A. baumannii, and P. aeruginosa) accounting for 3.75 million fatalities [1]. The ESKAPE pathogens (Enterococcus faecium, S. aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) pose particular concern due to their multidrug-resistant phenotypes and formidable outer membrane barriers [1].

LLAA demonstrates exceptional potential against these priority pathogens through several mechanisms:

  • Membrane Permeabilization: Molecular dynamics simulations reveal that LLAA generates larger structural deviations in lipid bilayers compared to either parental peptide, significantly increasing water penetration into membranes. This results in enhanced disruption of Gram-negative outer membranes [3] [5].
  • Overcoming Resistance Mechanisms: Unlike conventional antibiotics, LLAA's membrane-targeting action provides a high evolutionary barrier to resistance development. Bacteria struggle to fundamentally alter membrane composition without compromising viability [1] [9].
  • Synergistic Potential: Preliminary studies indicate LLAA enhances the efficacy of last-resort antibiotics (e.g., colistin) against carbapenem-resistant A. baumannii and K. pneumoniae through membrane priming effects [8].
  • Broad-Spectrum Activity: LLAA maintains activity against drug-resistant Gram-positive pathogens (MRSA, VRE) while significantly improving efficacy against challenging Gram-negative ESKAPE pathogens compared to Aurein 1.2 alone [8].

Table 2: LLAA Efficacy Against Priority MDR Pathogens

PathogenResistance ProfileLLAA MIC Range (µg/mL)Parental Peptide MIC
MRSAMethicillin-resistant4-16Aurein 1.2: 8-32 [8]
VREVancomycin-resistant8-32LL-37: 16-64 [1]
Carbapenem-resistant A. baumanniiPan-drug resistant16-64Colistin: >64 [1]
ESBL-producing K. pneumoniaeExtended-spectrum β-lactamases32-128Aurein 1.2: >256 [8]
MDR P. aeruginosaMulti-drug resistant64-256LL-37: 128->256 [1]

The development of LLAA exemplifies a rational design strategy to overcome the limitations of naturally occurring AMPs while maximizing their pharmacological advantages. By integrating evolutionary insights from diverse biological systems with advanced biophysical understanding, this hybrid peptide represents a promising approach to addressing the escalating crisis of antimicrobial resistance [1] [8] [9].

Properties

Product Name

Ll-37-Derived Aurein 1.2 Analog

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.